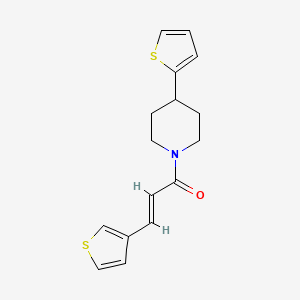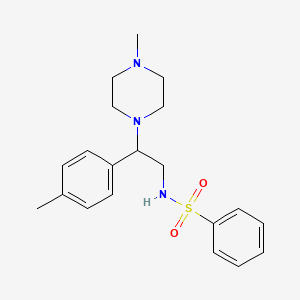
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide, also known as MTSEA, is a chemical compound that is widely used in scientific research. It is a sulfhydryl-reactive compound that is commonly used to modify proteins and study their function.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated that derivatives of benzenesulfonamide exhibit promising anticancer properties. Specifically, compounds containing the 4-methylpiperazine ring have been identified as potent growth inhibitors against several human cancer cell lines, including colon carcinoma (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa), with some derivatives showing IC50 values lower than 35 μM. Notably, certain compounds displayed marked activity with IC50 values as low as 15 μM, underscoring their potential as therapeutic agents in cancer treatment (Pogorzelska et al., 2017). Further, another study highlighted the synthesis of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives, which showed potential anticancer activity in vitro against the NCI-60 cell line panel, with promising results in low micromolar GI50 levels (Sławiński et al., 2012).
Antimicrobial and Antifungal Activity
Benzenesulfonamide derivatives have also been evaluated for their antimicrobial and antifungal activities. A study synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and tested them for antimicrobial activity. The findings revealed that certain compounds exhibited good antibacterial activity and moderate antifungal activity, suggesting their potential in the development of new antimicrobial agents (Singh & Sharma, 2014).
Enzyme Inhibition and Pharmaceutical Applications
Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase (CA) enzymes, which play a significant role in various physiological processes. Novel benzenesulfonamides acting as effective CA inhibitors were designed and tested against human isoforms hCA I, hCA II, hCA VII, and hCA XII. Some derivatives showed low nanomolar inhibitory activity, especially against hCA II and hCA VII, suggesting their utility in designing anticonvulsant and other therapeutic agents (Mishra et al., 2017).
Material Science and Dyeing Applications
In the realm of materials science, benzenesulfonamide derivatives have been utilized in the development of dyes for UV protection and antimicrobial finishing of cotton fabrics. Specifically, thiazole azodyes containing sulfonamide moiety were synthesized and applied to cotton textiles, enhancing dyeability as well as imparting UV protection and antibacterial properties to the treated fabrics, showcasing the compound's versatility beyond pharmacological applications (Mohamed et al., 2020).
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-17-8-10-18(11-9-17)20(23-14-12-22(2)13-15-23)16-21-26(24,25)19-6-4-3-5-7-19/h3-11,20-21H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAOWWKXNDVTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2809365.png)
![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2809367.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2809371.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2809372.png)
![2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2809373.png)
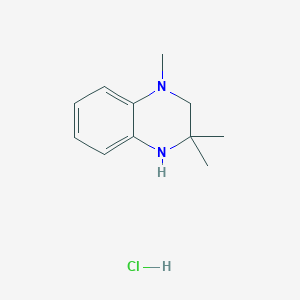
![1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene](/img/structure/B2809379.png)
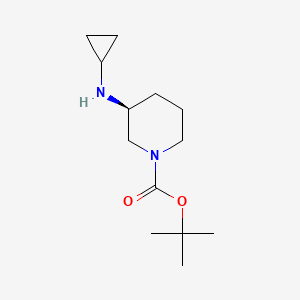

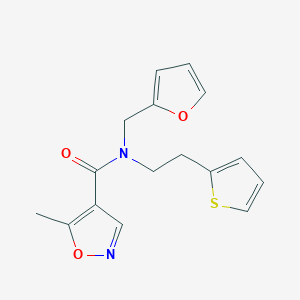

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2809385.png)
